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dTDP-3-amino-3,6-dideoxy-alpha-D-glucose -

dTDP-3-amino-3,6-dideoxy-alpha-D-glucose

Catalog Number: EVT-1595191
CAS Number:
Molecular Formula: C16H27N3O14P2
Molecular Weight: 547.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DTDP-3-amino-3,6-dideoxy-alpha-D-glucose is a dTDP-sugar having 3-amino-3,6-dideoxy-alpha-D-glucose as the sugar component. It derives from a dTDP-D-glucose. It is a conjugate acid of a dTDP-3-azaniumyl-3,6-dideoxy-alpha-D-glucose(1-).
Overview

dTDP-3-amino-3,6-dideoxy-alpha-D-glucose is a nucleotide sugar that plays a crucial role in the biosynthesis of various polysaccharides, particularly in bacterial cell walls and lipopolysaccharides. This compound is derived from glucose and is involved in the formation of glycan chains that contribute to the structural integrity and functionality of bacterial surfaces.

Source

This compound is primarily sourced from Gram-positive and Gram-negative bacteria, where it serves as a precursor for the synthesis of O-antigens in lipopolysaccharides. The biosynthesis pathway of dTDP-3-amino-3,6-dideoxy-alpha-D-glucose has been studied in organisms such as Thermoanaerobacterium thermosaccharolyticum and Aneurinibacillus thermoaerophilus .

Classification

dTDP-3-amino-3,6-dideoxy-alpha-D-glucose falls under the category of nucleotide sugars, which are essential for glycosylation processes in biological systems. It is classified as a derivative of 3-amino-3,6-dideoxyhexoses, which are widely distributed in nature .

Synthesis Analysis

Methods

The biosynthesis of dTDP-3-amino-3,6-dideoxy-alpha-D-glucose involves a series of enzymatic reactions catalyzed by five key enzymes:

  1. Glucose-1-phosphate thymidylyltransferase (RmlA): Converts glucose-1-phosphate to dTDP-glucose.
  2. dTDP-d-glucose-4,6-dehydratase (RmlB): Dehydrates dTDP-glucose to form dTDP-4-keto-6-deoxyglucose.
  3. Isomerase: Converts dTDP-4-keto-6-deoxyglucose into dTDP-3-keto-6-deoxyglucose.
  4. Transaminase: Introduces an amino group to form dTDP-3-amino-3,6-dideoxy-alpha-D-glucose.
  5. Transacetylase: Acetylates the compound to yield the final product .

Technical Details

The enzymatic activities are typically monitored using high-performance liquid chromatography (HPLC) and characterized through nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the intermediates formed during synthesis.

Molecular Structure Analysis

Structure

The molecular structure of dTDP-3-amino-3,6-dideoxy-alpha-D-glucose includes a ribose sugar moiety linked to a deoxysugar with an amino group. The specific stereochemistry at various carbon centers is crucial for its biological function.

Chemical Reactions Analysis

Reactions

The biosynthetic pathway involves several key reactions:

  1. Activation of glucose: Glucose-1-phosphate is converted to dTDP-glucose.
  2. Dehydration: The conversion of dTDP-glucose to dTDP-4-keto-6-deoxyglucose involves the removal of water.
  3. Isomerization: The formation of dTDP-3-keto-6-deoxyglucose from its 4-keto precursor.
  4. Transamination: Introduction of an amino group at the C-3 position.
  5. Acetylation: Final modification leading to the complete structure of dTDP-3-amino-3,6-dideoxy-alpha-D-glucose .

Technical Details

These reactions require specific conditions such as pH, temperature, and substrate concentration that optimize enzyme activity and yield.

Mechanism of Action

Process

The mechanism by which dTDP-3-amino-3,6-dideoxy-alpha-D-glucose functions involves its incorporation into polysaccharides during glycosylation reactions catalyzed by glycosyltransferases. This incorporation is essential for the formation of complex carbohydrates that are vital for bacterial cell wall integrity and immune evasion.

Data

Studies have shown that mutations in the enzymes involved in this biosynthetic pathway can lead to significant defects in bacterial growth and virulence .

Physical and Chemical Properties Analysis

Physical Properties

dTDP-3-amino-3,6-dideoxy-alpha-D-glucose is typically a white crystalline powder that is soluble in water due to its polar nature.

Chemical Properties

The compound is stable under physiological conditions but may undergo hydrolysis under extreme pH or temperature conditions. Its reactivity primarily involves participating in glycosylation reactions with other sugars or proteins.

Relevant Data or Analyses

Spectroscopic techniques such as NMR and mass spectrometry are often employed to analyze its purity and structural integrity .

Applications

Scie

Biosynthesis Pathways and Enzymatic Mechanisms

Multi-Step Enzymatic Cascade in dTDP-3-Amino-3,6-Dideoxy-α-D-Glucose Formation

The biosynthesis of dTDP-3-amino-3,6-dideoxy-α-D-glucose (dTDP-D-Quip3N) is a five-step enzymatic pathway initiating from α-D-glucose-1-phosphate. This pathway is conserved across Gram-positive and Gram-negative bacteria and is essential for synthesizing glycans in bacterial surface structures and antibiotic precursors [1] [4].

Role of RmlA and RmlB in Initial Activation and Dehydration

The first two steps are catalyzed by glucose-1-phosphate thymidylyltransferase (RmlA) and dTDP-D-glucose-4,6-dehydratase (RmlB). RmlA activates glucose-1-phosphate by attaching a thymidine monophosphate (dTMP) group, yielding dTDP-D-glucose. RmlB then dehydrates this product, oxidizing the C4′ hydroxyl to a keto group while removing the C6′ hydroxyl, forming dTDP-4-oxo-6-deoxy-D-glucose. These reactions establish the foundational 6-deoxyhexose scaffold [1] [4].

Table 1: Enzymatic Steps in dTDP-3-Amino-3,6-Dideoxy-α-D-Glucose Biosynthesis

EnzymeGeneReaction CatalyzedProduct
ThymidylyltransferaseRmlAActivates glucose-1-phosphate with dTMPdTDP-D-glucose
4,6-DehydrataseRmlBDehydration/oxidation at C4′ and C6′dTDP-4-oxo-6-deoxy-D-glucose
3,4-KetoisomeraseQdtAIsomerizes keto group from C4′ to C3′dTDP-3-oxo-6-deoxy-D-glucose
TransaminaseQdtBTransamination at C3′ using glutamatedTDP-3-amino-3,6-dideoxy-D-glucose
N-AcetyltransferaseQdtCAcetyl transfer from acetyl-CoA to C3′-NH₂dTDP-3-acetamido-3,6-dideoxy-D-glucose

Isomerase-Mediated Conversion of dTDP-4-Oxo-6-Deoxy-D-Glucose to 3-Oxo Intermediate

The pathway diverges at the third step, where a 3,4-ketoisomerase (QdtA) converts dTDP-4-oxo-6-deoxy-D-glucose to dTDP-3-oxo-6-deoxy-D-glucose. This enzyme facilitates a keto group migration from C4′ to C3′, accompanied by epimerization at C4′ to form a D-xylo-hexose configuration. NMR studies confirm that this intermediate adopts a distinct conformation compared to the galactose-epimerizing isomerases in related pathways [1] [4].

Transaminase and Transacetylase Functions in Amino Group Addition and Acetylation

The 3-oxo intermediate undergoes amination via pyridoxal-5′-phosphate (PLP)-dependent transaminase (QdtB), which transfers an amino group from L-glutamate to form dTDP-3-amino-3,6-dideoxy-α-D-glucose. The reaction is reversible, with 2-oxoglutarate and L-glutamate serving as co-substrates [2] [5] [7]. Subsequently, N-acetyltransferase (QdtC) acetylates the C3′-amino group using acetyl-CoA, yielding dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-D-Quip3NAc). Structural analyses reveal that QdtC’s catalytic mechanism relies on CoA’s sulfur as a proton acceptor, bypassing the need for a protein-derived catalytic base [3] [8].

Comparative Analysis with dTDP-3-Acetamido-3,6-Dideoxy-α-D-Galactose Biosynthesis

The biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose (dTDP-D-Fucp3NAc) parallels the Quip3NAc pathway but diverges in stereochemical outcomes. Both pathways utilize RmlA and RmlB to generate dTDP-4-oxo-6-deoxy-D-glucose. However, the isomerase FdtA in the Fucp3NAc pathway produces dTDP-3-oxo-6-deoxy-α-D-galactose instead of the glucose-configured intermediate. This difference arises from epimerization at C3′/C5′ during isomerization, leading to distinct 3-oxo products [3] [4]. Subsequent transamination and acetylation steps exhibit substrate flexibility; QdtC acetylates both dTDP-D-Quip3N and dTDP-D-Fucp3N, though kinetic efficiency varies. Genomic analyses indicate that organisms produce either Quip3NAc or Fucp3NAc based on their isomerase specificity, influencing the final sugar epimer incorporated into glycoconjugates [3] [4] [6].

Table 2: Pathway Comparison: Quip3NAc vs. Fucp3NAc Biosynthesis

FeaturedTDP-Quip3NAc PathwaydTDP-Fucp3NAc Pathway
IsomeraseQdtA (Thermoanaerobacterium)FdtA (Aneurinibacillus)
Isomerase ProductdTDP-3-oxo-6-deoxy-D-glucosedTDP-3-oxo-6-deoxy-D-galactose
TransaminaseQdtBFdtB
N-AcetyltransferaseQdtC (acetylates both substrates)FdtC (galactose-specific)
Biological RoleS-layer glycans (Gram-positive)LPS O-antigens (Gram-negative)

Structural Enzymology of Key Catalytic Proteins

Crystal Structure of QdtC N-Acetyltransferase in Complex with Substrates

QdtC from Thermoanaerobacterium thermosaccharolyticum forms a trimeric structure with each subunit adopting an 11-turn left-handed β-helix (LβH) fold. Crystal structures (PDB: 3H7X, 3H80) reveal active sites positioned at subunit interfaces. Ternary complexes with CoA and dTDP-sugar substrates show conserved binding modes: The hexose moiety anchors via hydrogen bonds to Glu141, Asn159, and Asp160 from one subunit and His134 from an adjacent subunit. This arrangement positions the C3′-amino group near the acetyl donor (acetyl-CoA), facilitating direct nucleophilic attack without acid/base assistance from the protein [3] [8]. Mutagenesis studies confirm that substitutions at these residues (e.g., H134A, D160N) reduce catalytic efficiency by >100-fold, underscoring their role in substrate coordination rather than direct catalysis [8].

Table 3: Structural and Functional Features of QdtC N-Acetyltransferase

FeatureDetail
Quaternary StructureHomotrimer
FoldLeft-handed β-helix (11 turns per subunit)
Active Site LocationSubunit interfaces
Key ResiduesGlu141, Asn159, Asp160 (subunit A); His134 (subunit B)
Substrate SpecificitydTDP-D-Quip3N (kcat/KM = 4.7 × 104 M−1s−1); dTDP-D-Fucp3N (reduced efficiency)
Catalytic MechanismDirect acetyl transfer; CoA sulfur as proton acceptor

Mechanistic Insights into Pyridoxal-Phosphate-Dependent Transaminases

Transaminase QdtB utilizes PLP to transfer amino groups from L-glutamate to dTDP-3-oxo-6-deoxy-D-glucose. The reaction proceeds via a ping-pong mechanism: PLP first forms a Schiff base with the substrate, generating dTDP-3-amino-3,6-dideoxy-D-glucose and pyridoxamine-5′-phosphate (PMP). PMP then reacts with 2-oxoglutarate to regenerate PLP and yield L-glutamate. Structural homology with TylB (from streptomycete antibiotic pathways) suggests conserved active-site residues coordinate PLP and the dTDP-sugar’s keto group, ensuring stereospecific amination at C3′ [5] [7] [8].

Properties

Product Name

dTDP-3-amino-3,6-dideoxy-alpha-D-glucose

IUPAC Name

[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

Molecular Formula

C16H27N3O14P2

Molecular Weight

547.34 g/mol

InChI

InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)11(17)12(21)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12-,13-,15-/m1/s1

InChI Key

KVYJLJOGNUNRJK-HALQBZCBSA-N

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)N)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)N)O

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